5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazolidine derivatives.
Substitution: Generation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.
Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.
Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Thiazolidine: A simpler thiazolidine derivative without the dimethyl or thienyl groups.
Thiazolidinedione: A related compound with a carbonyl group at the 2-position of the thiazolidine ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, but lacking the thienyl group.
Uniqueness: 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
Biological Activity
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid (DMTA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antioxidant, anticancer, and other therapeutic potentials, supported by various studies and data.
- Molecular Formula : C10H13NO2S2
- Molecular Weight : 243.35 g/mol
- CAS Number : 56888-63-2
- Melting Point : 128 °C
1. Antioxidant Activity
Antioxidant properties of DMTA have been assessed through various assays, including the TBARS assay for lipid peroxidation. The compound has shown significant inhibition of lipid peroxidation, indicating its potential as a free radical scavenger.
Table 1: Antioxidant Activity of DMTA and Derivatives
2. Anticancer Activity
Studies have demonstrated DMTA's efficacy against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The compound exhibits significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.
Table 2: Anticancer Activity of DMTA
Notably, DMTA demonstrated a potent inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for tumor angiogenesis.
The mechanism by which DMTA exerts its biological effects may involve modulation of various signaling pathways associated with cancer progression and oxidative stress response. Molecular docking studies suggest strong binding affinity to target receptors, enhancing its therapeutic potential.
Case Studies
Recent research has highlighted the role of thiazolidine derivatives in treating metabolic disorders and their anticancer properties:
- Thiazolidinone Derivatives : A study on thiazolidinone derivatives indicated that modifications at specific positions significantly enhance their biological activity against cancer cell lines and improve antioxidant capacity .
- In Vivo Studies : In vivo experiments using animal models have shown that thiazolidine derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .
Properties
IUPAC Name |
5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPAHLACCHNFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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